molecular formula C9H14N4 B12333872 1H-Pyrazole-3-methanamine, 5-(4-pyridinyl)-

1H-Pyrazole-3-methanamine, 5-(4-pyridinyl)-

Cat. No.: B12333872
M. Wt: 178.23 g/mol
InChI Key: NFQYNDRZCCKMKJ-UHFFFAOYSA-N
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Description

(5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine

Medically, derivatives of this compound are explored for their antimicrobial and anticancer properties. The presence of both pyridine and pyrazole rings contributes to its bioactivity .

Industry

In the industrial sector, (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is used in the development of new materials, including polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This interaction can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine lies in its combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential bioactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

(5-pyridin-4-ylpyrazolidin-3-yl)methanamine

InChI

InChI=1S/C9H14N4/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-4,8-9,12-13H,5-6,10H2

InChI Key

NFQYNDRZCCKMKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C2=CC=NC=C2)CN

Origin of Product

United States

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